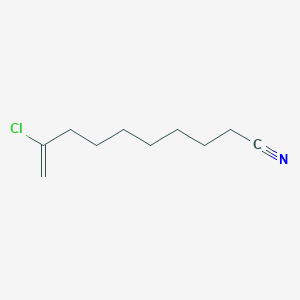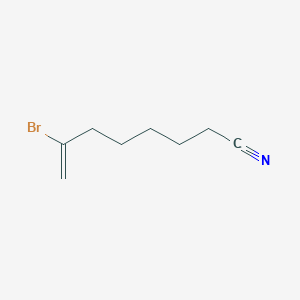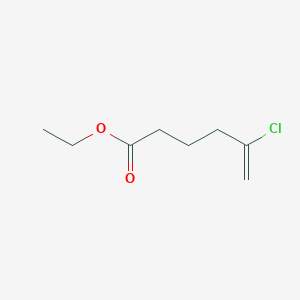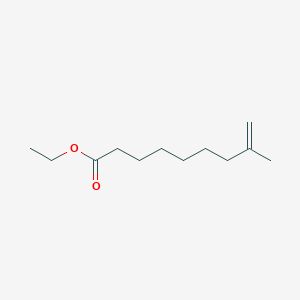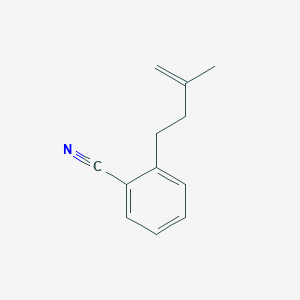
3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene” is an organic compound with a propene group attached to a dimethoxyphenyl group. The presence of the dimethoxyphenyl group suggests that this compound may have properties similar to other phenolic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring with two methoxy groups attached at the 2 and 6 positions, and a propene group attached at the 3 position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions involving their phenolic OH groups, the double bond in the propene group, or the methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenolic and propene groups .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- The compound has been structurally analyzed in different contexts. For example, studies on related chalcones, which share a similar structure with 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, have provided insights into their molecular geometry and interactions. Weak intermolecular interactions such as C—H⋯O, C—H⋯Br, and π–π stacking have been observed, which could be relevant for understanding the properties and reactivity of the compound (Jasinski et al., 2010).
Catalysis and Polymerization
- The compound's structure is related to substances used in catalysis and polymerization. For instance, studies have explored how similar compounds participate in reactions like methanol conversion to propene and the creation of copolymer elastomers. These processes are crucial in chemical manufacturing and have wide applications in creating materials and fuels (Wu et al., 2011), (Voegelé et al., 2002).
Lignin Analysis and Biomass Conversion
- The compound has similarities with lignin model compounds, and studies have examined the behavior of these compounds during processes like tetramethylammonium hydroxide (TMAH) thermochemolysis. These studies are pivotal for understanding the conversion of biomass into valuable chemicals and fuels (Kuroda et al., 2009).
Olefin Oligomerization
- Research on olefin oligomerization, where similar compounds act as catalysts, is significant for producing various chemical substances used in industry. These studies help in understanding the reaction mechanisms and optimizing the production of specific olefins (Janiak & Blank, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dimethoxy-2-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-10-11(13-3)6-5-7-12(10)14-4/h5-7H,1,8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZSBIVESAKECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641219 |
Source


|
| Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene | |
CAS RN |
35820-26-9 |
Source


|
| Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

